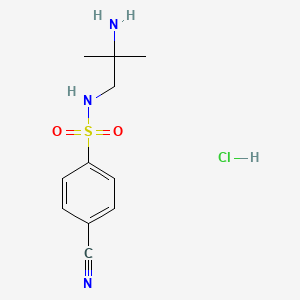![molecular formula C16H17N3O3 B7640155 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid, also known as PAC-1, is a small molecule that has been found to have potential anticancer properties. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mecanismo De Acción
The exact mechanism of action of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is not fully understood, but it is believed to work by targeting a protein called procaspase-3, which is involved in the regulation of apoptosis. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine its safety and efficacy in vivo, or in living organisms.
Direcciones Futuras
There are several potential future directions for research on 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid. One area of focus could be the development of new analogs or derivatives of this compound that have improved efficacy and safety profiles. Another area of focus could be the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, more research is needed to determine the optimal dosing and administration schedule for this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid involves several steps, including the reaction of 1-benzylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to produce the cyclopropylamide intermediate, which is then treated with sodium hydride and acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid has been shown to have potential anticancer properties, particularly in the treatment of glioblastoma, a type of brain cancer. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-[(1-benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)11-19(14-6-7-14)16(22)13-8-17-18(10-13)9-12-4-2-1-3-5-12/h1-5,8,10,14H,6-7,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBFQGWPDFLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)
![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)


![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)